Ethyl 5-(2,6-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate
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Overview
Description
Ethyl 5-(2,6-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the 2,6-difluorophenyl group and the ethyl ester functionality in this compound imparts unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2,6-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,6-difluoroaniline with carbon disulfide and ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isothiocyanate, which then undergoes cyclization to form the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2,6-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(2,6-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 5-(2,6-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 2,6-difluorophenyl group can enhance its binding affinity and specificity for certain targets. The thiadiazole ring can also participate in various biochemical pathways, contributing to its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2,6-difluorophenyl)-1,3,4-thiadiazole-5-carboxylate
- Methyl 5-(2,6-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate
- Ethyl 5-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate
Uniqueness
This compound is unique due to the specific positioning of the 2,6-difluorophenyl group and the ethyl ester functionality. These structural features can influence its chemical reactivity, biological activity, and physical properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
ethyl 5-(2,6-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O2S/c1-2-17-11(16)10-15-14-9(18-10)8-6(12)4-3-5-7(8)13/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKIXTRHHHAQOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(S1)C2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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